3-Cyclobutylmorpholine hydrochloride CAS number and physicochemical properties
3-Cyclobutylmorpholine hydrochloride CAS number and physicochemical properties
Executive Summary
This technical guide provides a comprehensive overview of 3-Cyclobutylmorpholine hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its chemical identity, predicted physicochemical properties, plausible synthetic routes with detailed protocols, and potential applications. This document is intended to serve as a foundational resource for researchers and scientists, enabling them to anticipate the behavior of 3-Cyclobutylmorpholine hydrochloride and design further experimental work.
Introduction: Navigating the Landscape of a Novel Compound
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its inclusion can enhance aqueous solubility, metabolic stability, and target binding.[1] The cyclobutyl group, a four-membered carbocycle, has also gained significant attention in drug design for its ability to introduce conformational rigidity and improve metabolic stability.[2] The combination of these two moieties in 3-Cyclobutylmorpholine hydrochloride presents a molecule with high potential for novel therapeutic applications.
It is important to note that, as of the writing of this guide, a specific CAS number for 3-Cyclobutylmorpholine hydrochloride has not been definitively assigned in major chemical databases. This suggests that the compound is not widely commercially available and has not been extensively studied. However, the CAS number for the isomeric 2-Cyclobutylmorpholine hydrochloride is recorded as 1660110-83-7.[3][4] This guide will, therefore, proceed by leveraging established synthetic methodologies for 3-substituted morpholines and predictive models for its physicochemical properties, providing a solid theoretical framework for its future investigation.
Chemical Identity and Structure
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Chemical Name: 3-Cyclobutylmorpholine hydrochloride
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Molecular Formula: C₈H₁₆ClNO
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Molecular Weight: 177.67 g/mol [3]
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Structure:
While a dedicated CAS number for 3-Cyclobutylmorpholine hydrochloride is not readily found, the structure is unambiguous. The hydrochloride salt is formed by the protonation of the secondary amine in the morpholine ring by hydrochloric acid.[5]
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. In the absence of experimental data for 3-Cyclobutylmorpholine hydrochloride, we can predict its properties based on the known characteristics of morpholine and its derivatives.[6][7][8]
| Property | Predicted Value/Range | Rationale and Expert Insights |
| Melting Point | 150 - 180 °C | Hydrochloride salts of small organic molecules are typically crystalline solids with relatively high melting points. The predicted range is based on similar substituted morpholine hydrochlorides. |
| Boiling Point | Not Applicable (decomposes) | As a salt, it is expected to decompose at high temperatures rather than boil. |
| Solubility | High solubility in water; Soluble in methanol and ethanol; Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature of the molecule. The organic backbone allows for some solubility in polar organic solvents. |
| pKa (of the conjugate acid) | 8.5 - 9.5 | The morpholine nitrogen is basic. The electron-withdrawing effect of the oxygen atom makes it slightly less basic than piperidine. The cyclobutyl group is not expected to significantly alter the pKa.[5] |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | This predicted value suggests a good balance between hydrophilicity and lipophilicity, a desirable trait for many drug candidates to ensure sufficient membrane permeability and aqueous solubility. |
Plausible Synthetic Routes
The synthesis of 3-substituted morpholines can be approached through several established methodologies.[9] Below are two detailed, plausible synthetic routes for 3-Cyclobutylmorpholine, which can then be converted to the hydrochloride salt.
Route 1: From a β-Amino Alcohol Intermediate
This is a classical and reliable approach for the synthesis of substituted morpholines.[2]
Workflow Diagram:
Caption: Synthetic workflow for 3-Cyclobutylmorpholine hydrochloride from a β-amino alcohol.
Experimental Protocol:
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Protection of 1-Cyclobutyl-2-aminoethanol:
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Dissolve 1-cyclobutyl-2-aminoethanol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Add a base, for example, triethylamine (1.2 equivalents).
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Slowly add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (CbzCl) (1.1 equivalents) at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
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Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the N-protected intermediate.
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Alkylation and Cyclization:
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Dissolve the N-protected intermediate in a polar aprotic solvent like DMF or DMSO.
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Add a strong base such as sodium hydride (1.2 equivalents) at 0 °C.
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After stirring for 30 minutes, add a 2-haloethanol derivative (e.g., 2-bromoethanol) (1.1 equivalents).
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Heat the reaction mixture to facilitate intramolecular cyclization to the N-protected 3-cyclobutylmorpholine.
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After completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
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Deprotection and Salt Formation:
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Dissolve the N-protected 3-cyclobutylmorpholine in a suitable solvent. For a Boc group, use an acidic solution like trifluoroacetic acid in dichloromethane or HCl in dioxane. For a Cbz group, use catalytic hydrogenation (H₂, Pd/C).
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Monitor the reaction for the complete removal of the protecting group.
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After deprotection, neutralize the reaction mixture if necessary and extract the free base, 3-cyclobutylmorpholine.
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To form the hydrochloride salt, dissolve the purified free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent.
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The 3-Cyclobutylmorpholine hydrochloride will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
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Route 2: Ring-Opening of an Activated Aziridine
This modern approach offers excellent control over stereochemistry if an enantiopure aziridine is used as the starting material.[2]
Workflow Diagram:
Caption: Synthetic workflow via ring-opening of an activated aziridine.
Experimental Protocol:
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Synthesis of N-Activated 2-Cyclobutylaziridine:
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Prepare 2-cyclobutylaziridine from a suitable precursor, such as 1-cyclobutyl-2-aminoethanol.
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Activate the aziridine nitrogen with a suitable electron-withdrawing group, for example, a tosyl (Ts) or a benzothiazolesulfonyl (Bts) group, to facilitate nucleophilic ring-opening.[2]
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Ring-Opening and Annulation:
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Perform a copper-catalyzed ring-opening of the N-activated aziridine with a suitable Grignard reagent to introduce a side chain that can be further functionalized.[2]
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The resulting ring-opened intermediate is then subjected to a ring annulation reaction. A common method involves using a vinylsulfonium salt under basic conditions to form the morpholine ring.[2]
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Deprotection and Salt Formation:
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Deprotect the N-activating group under appropriate conditions. For instance, a Bts group can be removed under mild conditions using 2-mercaptoacetic acid and lithium hydroxide.[2]
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Isolate the 3-cyclobutylmorpholine free base.
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Convert the free base to the hydrochloride salt as described in Route 1.
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Potential Applications in Drug Discovery
The structural features of 3-Cyclobutylmorpholine hydrochloride suggest its potential utility in several areas of drug development:
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Central Nervous System (CNS) Agents: The morpholine moiety is frequently found in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[3][10] The lipophilic cyclobutyl group could further enhance this property.
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Oncology: Morpholine derivatives are present in several kinase inhibitors used in cancer therapy. The rigid cyclobutyl group could serve as a key binding element within a kinase active site.
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Antiviral and Antibacterial Agents: The morpholine scaffold is a component of various antimicrobial drugs. 3-Cyclobutylmorpholine hydrochloride could serve as a starting point for the development of new anti-infective agents.
Hypothetical Analytical Characterization
For a novel compound, a thorough analytical characterization is essential for structure confirmation and purity assessment.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The cyclobutyl protons would appear as a complex multiplet in the upfield region (1.5-2.5 ppm). The proton on the carbon bearing the cyclobutyl group (C3) would likely be a multiplet around 3.0-3.5 ppm. The N-H proton of the hydrochloride salt would appear as a broad singlet at a downfield chemical shift.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four carbons of the morpholine ring and the four carbons of the cyclobutyl group. The carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would be in the 50-75 ppm range.
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IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching (as a broad peak around 2400-2800 cm⁻¹ for the ammonium salt), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₈H₁₅NO) at m/z = 141.1154 (exact mass).
Safety and Handling
While specific toxicity data for 3-Cyclobutylmorpholine hydrochloride is unavailable, it should be handled with the standard precautions for a novel amine hydrochloride salt.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
3-Cyclobutylmorpholine hydrochloride represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive predictive overview of its properties and plausible synthetic pathways. The presented information is intended to serve as a valuable resource for researchers, enabling them to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule. Further experimental validation of the predicted properties and synthetic routes is a necessary next step to fully unlock the potential of 3-Cyclobutylmorpholine hydrochloride.
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